6-(m-Tolyl)pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3-methylphenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLUBKJJUQVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573340 | |
| Record name | 6-(3-Methylphenyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113121-50-9 | |
| Record name | 6-(3-Methylphenyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Activities and Therapeutic Potential of 6 M Tolyl Pyridazin 3 Amine Analogs
Anti-inflammatory Activity
The anti-inflammatory properties of 6-(m-Tolyl)pyridazin-3-amine analogs have been investigated through various in vitro and in vivo models, revealing their potential to modulate key inflammatory pathways.
Inhibition of Nitric Oxide (NO) Release
Certain pyridazine (B1198779) derivatives have been identified for their ability to inhibit the release of nitric oxide (NO), a key mediator in the inflammatory process. For instance, screening of compound libraries has led to the discovery of molecules with effective anti-inflammatory activity and moderate inhibition of lipopolysaccharide (LPS)-induced NO release. nih.gov Structural modifications of initial hit compounds have been pursued to enhance efficacy and reduce cytotoxicity, leading to the identification of potent lead compounds. nih.gov
Cyclooxygenase (COX-1/COX-2) Inhibition
A significant area of research has focused on the development of pyridazinone derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). sarpublication.com This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit COX-1. mdpi.com
Several studies have highlighted the potential of pyridazinone derivatives as COX-2 inhibitors. For example, vicinally disubstituted pyridazinones have been shown to act as selective COX-2 inhibitors. sarpublication.com One such derivative, ABT-963, demonstrated a high selectivity ratio for COX-2 over COX-1 and exhibited potent oral anti-inflammatory activity in vivo. sarpublication.com
Research has also explored the impact of various substitutions on the pyridazinone ring. A novel series of 2,6-disubstituted pyridazine-3(2H)-one derivatives were synthesized and evaluated for their COX-2 inhibitory activity. aalto.fi Among these, 2-propyl-6-(o-tolyloxy) pyridazin-3(2H)-one (NHCXP9) was identified as the most potent against COX-2, with a significant selectivity index. aalto.fi Further in vivo testing confirmed its potent anti-inflammatory activity. aalto.fi
The table below summarizes the COX inhibition data for selected pyridazinone derivatives.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| ABT-963 | - | - | 276 | sarpublication.com |
| NHCXP9 | - | 0.11 | 33.3 | aalto.fi |
| PYZ16 | - | 0.52 | 10.73 | aalto.fi |
| PYZ18 | - | 7.07 | >4.24 | aalto.fi |
| PYZ20 | - | 0.33 | - | aalto.fi |
| PYZ28 | - | 0.26 | >192.3 | aalto.fi |
| PYZ31 | - | 0.01987 | - | aalto.fi |
| IXZ3 | - | 0.95 | - | aalto.fi |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Attenuation of Acute Lung Injury (ALI)
The anti-inflammatory properties of certain derivatives extend to the potential treatment of acute lung injury (ALI). Studies have investigated the efficacy of various compounds in mitigating inflammatory responses in lung tissue. For instance, aminothiazole-paeonol derivatives have been evaluated for their ability to reduce inflammatory markers in LPS-activated lung epithelial cells and in animal models of ALI. nih.gov One derivative, 2-(2-aminothiazol-4-yl)-5-methoxyphenol, showed potent activity in inhibiting key inflammatory cytokines and reducing neutrophil infiltration in the lungs. nih.gov
Similarly, other compounds have been shown to attenuate hyperoxia-induced ALI by reducing oxidative stress and suppressing immune cell infiltration. frontiersin.org Research has also pointed to the role of mannose-6-phosphate (B13060355) in attenuating ALI by affecting the activity of acid sphingomyelinase, an enzyme involved in endothelial barrier failure. nih.gov
Analgesic Effects
In addition to their anti-inflammatory properties, many pyridazine and pyridazinone derivatives exhibit significant analgesic activity. sarpublication.comsamipubco.comjscimedcentral.com
Peripheral Analgesic Activity
The peripheral analgesic effects of these compounds are often linked to their anti-inflammatory mechanisms, such as the inhibition of prostaglandin (B15479496) synthesis through COX enzymes. mdpi.comjscimedcentral.com Numerous studies have demonstrated the analgesic potential of various pyridazinone derivatives. For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, known as emorfazone, is a clinically used analgesic and anti-inflammatory drug. sarpublication.comjscimedcentral.com
Research has also identified other potent analgesic agents among pyridazinone analogs. For instance, certain 2-substituted 4,5-dihalopyridazinones and 6-substituted-pyridazinones have shown good analgesic activity. sarpublication.comjscimedcentral.com The modification of the pyridazinone structure, such as the introduction of an acetamide (B32628) side chain, has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com
Central Analgesic Activity
Some pyridazine derivatives have been found to possess central analgesic activity, suggesting a mechanism of action that involves the central nervous system. nih.gov For example, a study on triaminopyridines identified a compound, D-19050, as a centrally and peripherally acting analgesic with a rapid onset and long duration of action. nih.gov
Anticancer and Antiproliferative Properties
The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Analogs of this compound have shown promise in this area, exhibiting a range of anticancer and antiproliferative effects through various mechanisms of action.
Cytotoxicity against Various Cancer Cell Lines (e.g., Pancreatic, Prostate, Breast)
A new series of 3-allylthio-6-(mono or disubstituted) aminopyridazines were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov These compounds demonstrated the ability to inhibit the growth of lung (A549), liver (Hep3b), prostate (PC3), colon (SW480), and cervical (HeLa) cancer cells. nih.gov Notably, one of the analogs, 3-allylthio-6-homopiperidinylaminopyridazine, exhibited greater potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in inhibiting the proliferation of these cell lines, highlighting its potential as a promising candidate for cancer chemotherapy. nih.gov
Similarly, studies on other pyridazine derivatives have shown their cytotoxic potential. For instance, certain pyridazine-pyrazoline hybrids displayed significant antiproliferative activity against a panel of 60 cancer cell lines, with some compounds showing potent inhibition of the epidermal growth factor receptor (EGFR). researchgate.net Furthermore, a series of pyrazolo[3,4-b]pyridine derivatives were tested against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines, with some compounds exhibiting remarkable anticancer activities. researchgate.net
Table 1: Cytotoxic Activity of Selected Pyridazine Analogs
| Compound/Analog | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 3-allylthio-6-homopiperidinylaminopyridazine | A549, Hep3b, PC3, SW480, HeLa | Showed higher potency than 5-FU. | nih.gov |
| Pyridazine-pyrazoline hybrids | 60 cancer cell lines | Significant antiproliferative activity, some with potent EGFR inhibition. | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivatives | A-549, HEPG2, HCT-116 | Remarkable anticancer activities observed for some derivatives. | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle. Analogs of this compound have been shown to trigger these cellular processes in cancer cells.
Research has demonstrated that certain pyridazine derivatives can induce apoptosis and cause cell cycle arrest. For example, a novel series of triazolo[4,3-b]pyridazine derivatives were found to induce apoptosis in MCF-7 breast cancer cells. One particular compound from this series accelerated the progression of apoptosis by a factor of 29.61 compared to control cells and caused cell cycle arrest in the S phase. rsc.org Similarly, another study on novel pyrrolizine derivatives showed that they induced preG1 and G2/M cell cycle arrest and early apoptosis in MCF-7 cells. nih.gov
The induction of apoptosis is often mediated by the regulation of key proteins involved in the apoptotic pathway. Studies have shown that some anticancer compounds can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.
Inhibition of Specific Kinases (e.g., RET kinase, c-Met)
Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. ed.ac.uk Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. ed.ac.ukresearchgate.net Analogs of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression.
Overactivation of the c-Met tyrosine kinase is known to promote tumor growth, metastasis, and resistance to therapy. nih.gov A study on novel pyridazinone derivatives identified them as potent and selective inhibitors of c-Met tyrosine kinase. nih.gov These compounds act as ATP-competitive inhibitors, meaning they bind to the same site as ATP, preventing the kinase from functioning. One particular pyridazinone derivative demonstrated significant antitumor activity in a c-Met-driven tumor model. nih.gov
Furthermore, some triazolo[4,3-b]pyridazine derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases. rsc.org One such compound exhibited potent inhibitory activity against both c-Met and Pim-1, leading to the suppression of cancer cell growth. rsc.org The inhibition of multiple oncogenic kinases is a promising strategy to overcome drug resistance and improve therapeutic outcomes.
Table 2: Kinase Inhibitory Activity of Selected Pyridazine Analogs
| Compound/Analog | Target Kinase(s) | Key Findings | Reference(s) |
| Pyridazinone derivatives | c-Met tyrosine kinase | Potent and selective ATP-competitive inhibitors with in vivo antitumor activity. | nih.gov |
| Triazolo[4,3-b]pyridazine derivatives | c-Met, Pim-1 | Dual inhibitors with potent antiproliferative effects. | rsc.org |
Pro-Apoptotic Agents
Evasion of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to treatment. google.com Compounds that can restore the apoptotic process in cancer cells, known as pro-apoptotic agents, are therefore of significant therapeutic interest. The invention of 3,6-diamino-pyridazin-3-yl derivatives that inhibit the activity of the anti-apoptotic protein Bcl-xL highlights the potential of this class of compounds as pro-apoptotic agents for the treatment of cancer. google.com
Antimicrobial Efficacy
In addition to their anticancer properties, pyridazine derivatives have also demonstrated promising antimicrobial activity. The emergence of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents.
Antibacterial Activity
Several studies have reported the antibacterial activity of pyridazine analogs against a range of bacterial strains. ptfarm.plsamipubco.comresearchgate.net For instance, some newly synthesized pyridazinone derivatives exhibited moderate to significant antibacterial activity against various bacteria, with some compounds being effective against at least two different bacterial species. mdpi.com Another study found that certain pyridazine derivatives displayed tremendous activity against both E. coli and S. aureus. researchgate.net The thioether group present in some pyridazine compounds is thought to enhance their ability to penetrate microbial membranes, contributing to their antimicrobial effect.
The development of new antibiotic agents with novel modes of action is crucial to combat resistant pathogens. mdpi.com The broad-spectrum activities of some pyridazine derivatives make them attractive candidates for further investigation and development as new antibacterial drugs. mdpi.com
Antifungal Activity
Derivatives of the pyridazinone scaffold have been recognized for their potential as antifungal agents. researchgate.netijnc.ir Research into 6-substituted-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives has revealed that these compounds can exhibit significant antifungal properties.
One study focused on a series of 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives. ptfarm.pl Within this series, the 6-tolyl substituted compound, specifically 6-Tolyl-2-{[(4'-phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one (5d) , was synthesized and evaluated. ptfarm.pl The investigation found that many of the synthesized compounds possessed significant activity against various fungal species. ptfarm.pl For instance, a derivative with two chloro substituents (compound 5g) showed the highest activity against all tested fungal species. ptfarm.pl The activity of these compounds is influenced by the nature of the substituents on the benzene (B151609) ring. ptfarm.plidosi.org
Another study highlighted that certain pyridazinone derivatives linked to a 1,2,4-triazole (B32235) ring demonstrated potent antifungal activity, with some compounds being more active than the standard drug fluconazole (B54011) against Candida albicans and Cryptococcus neoformans. ijnc.ir The substitution pattern on the pyridazine core was found to be crucial, with the C-6 unsubstituted pyridazinone identified as the best core structure for antifungal activity in one comparative analysis. ijnc.ir
| Compound Name | Fungal Species | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 6-(4-Chlorophenyl)-2-{[(4'-(4-chlorophenyl)-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one (5g) | Aspergillus flavus | 0.78 | ptfarm.pl |
| 6-(4-Chlorophenyl)-2-{[(4'-(4-chlorophenyl)-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one (5g) | Candida albicans | 0.39 | ptfarm.pl |
| 6-(4-Chlorophenyl)-2-{[(4'-(4-chlorophenyl)-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one (5g) | Trichophyton mentagrophytes | 0.78 | ptfarm.pl |
Antitubercular Activity
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, with pyridazinone derivatives emerging as a promising class. researchgate.netsjofsciences.com Several studies have synthesized and evaluated 6-aryl pyridazinone analogs for their activity against Mycobacterium tuberculosis.
In one study, two series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives were synthesized and tested against the M. tuberculosis H37Rv strain. ijpsr.comijpsr.com The results showed that most of the compounds had significant antitubercular activity. ijpsr.comijpsr.com Notably, compounds 7a (6-phenyl-2-((4-phenylpiperazin-1-yl)methyl)-4,5-dihydropyridazin-3(2H)-one) and 7b (6-(4-methoxyphenyl)-2-((4-phenylpiperazin-1-yl)methyl)-4,5-dihydropyridazin-3(2H)-one) displayed the highest activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. ijpsr.comijpsr.com Other analogs in the series also showed good activity with MIC values of 12.5 µg/mL. ijpsr.comijpsr.com
Another investigation of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds (2a-f) also reported antitubercular activity. sciepub.com Compounds 2e (6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) and 2f (6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one) had a MIC of 12.5 µg/mL, while other derivatives showed a MIC of 25 µg/mL. sciepub.com Similarly, a study on methyl indole (B1671886) derivatives of 6-aryl-4,5-dihydropyridazin-3(2H)-ones found that compound 3d (2-(indol-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) had the highest antitubercular activity with a MIC value of 12.5 µg/mL.
Furthermore, research on 5-benzyl-3-aryl-1,6-dihydro-6-pyridazinone derivatives identified 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (23) as the most active compound, with a MIC of 12.5 µg/mL against M. tuberculosis H37Rv. sjofsciences.com
| Compound Name/Code | Structure/Substitution | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 7a | 6-phenyl, 2-((4-phenylpiperazin-1-yl)methyl) | 6.25 | ijpsr.comijpsr.com |
| Compound 7b | 6-(4-methoxyphenyl), 2-((4-phenylpiperazin-1-yl)methyl) | 6.25 | ijpsr.comijpsr.com |
| Compound 2e | 6-(4-chlorophenyl) | 12.5 | sciepub.com |
| Compound 2f | 6-(4-bromophenyl) | 12.5 | sciepub.com |
| Compound 3d | 6-(4-chlorophenyl), 2-(indol-1-ylmethyl) | 12.5 | |
| Compound 23 | 3-phenyl, 5-(4-hydroxy-3-methoxybenzyl) | 12.5 | sjofsciences.com |
Antiplasmodial Activity
The global challenge of malaria and the emergence of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents. usda.gov Heterocyclic compounds, including pyridazine derivatives, have been explored for their potential antiplasmodial properties. samipubco.com
Research into 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines has identified potent antiplasmodial activity. mmv.org Although these are triazine derivatives, the presence of a 6-aryl substituent is a shared structural feature. These compounds demonstrated activity in the low nanomolar range against both drug-sensitive and drug-resistant P. falciparum strains. mmv.org The most potent compound from this series was 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride , which had an IC50 value of 2.66 nM against the drug-resistant FCR-3 strain. mmv.org
While direct studies on the antiplasmodial activity of this compound analogs are not widely available in the provided sources, related structures show promise. For example, the introduction of basic side-chains to pyrazino[1,2-a;4,5-a′]diindole analogues led to a substantial increase in antiplasmodial activity, with some compounds showing nanomolar activity against both chloroquine-sensitive and resistant strains. rsc.org This suggests that modifications to the pyridazine core and its substituents could yield effective antiplasmodial agents.
Neurological and Central Nervous System (CNS) Activities
Anticonvulsant Activity
Pyridazine and pyridazinone derivatives have been extensively studied for their anticonvulsant properties, showing potential as treatments for epilepsy. samipubco.comresearchgate.net The substitution pattern on the pyridazine ring, particularly at the 6-position, plays a critical role in this activity.
A significant study on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines revealed that compounds with a phenyl ring at the 6-position exhibited notable anticonvulsant activity. nih.gov The presence of a 4-hydroxypiperidine (B117109) side chain at the 3-position was also found to be essential. nih.gov The activity was further enhanced by substituting the phenyl ring with chlorine atoms. The most potent compounds in this series were 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (2) and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (3) , which were as potent or even more potent than the established antiepileptic drug phenobarbital (B1680315) in antagonizing maximal electroshock (MES)-induced seizures. nih.gov
In another study, a novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives was synthesized and evaluated. benthamdirect.comnih.gov The most potent compound, N-m-chlorophenyl- ptfarm.plsjofsciences.comijpsr.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) , had an ED50 value of 13.6 mg/kg in the MES test. benthamdirect.comnih.gov Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) , also showed significant anticonvulsant activity and a better safety profile than the marketed drug carbamazepine. benthamdirect.comnih.gov
Additionally, studies on 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives confirmed their anticonvulsant potential against both MES and isoniazid-induced seizures, with all tested compounds showing significant activity. sciepub.comresearchgate.net
| Compound Name/Code | Test Model | Activity (ED₅₀ in mg/kg) | Reference |
|---|---|---|---|
| N-m-chlorophenyl- ptfarm.plsjofsciences.comijpsr.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 | benthamdirect.comnih.gov |
| 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione (4h) | MES | 44.7 | researchgate.net |
| 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (2) | MES | 10.0 (i.p.) | nih.gov |
| 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (3) | MES | 9.5 (i.p.) | nih.gov |
Anticholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase Inhibition)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net Pyridazine and pyridazinone analogs have emerged as a potent class of cholinesterase inhibitors. samipubco.comresearchgate.net
A study focused on N-substituted-(p-tolyl)-3(2H)pyridazinone derivatives revealed significant AChE inhibitory activity. researchgate.netresearchgate.net The Ki values for these compounds against acetylcholinesterase were in the micromolar range (0.56±0.15 to 4.12±1.42 μM). researchgate.net Compound 5h from this series demonstrated the highest AChE inhibition, comparable to the reference drug tacrine (B349632). researchgate.net
Another series of novel (p-tolyl)-3(2H)-pyridazinone derivatives containing a substituted-1,2,3-triazole moiety also showed potent anti-Alzheimer potential through AChE inhibition. researchgate.net Compound 6e was the most powerful inhibitor in this group, with a Ki value of 0.049 ± 0.014 µM, which was significantly stronger than tacrine (Ki = 0.226 ± 0.025 µM). researchgate.net The order of activity for the substituents was 4-trifluoromethoxy > 4-methyl > non-substituted. researchgate.net
Furthermore, research on pyridyl-pyridazine derivatives identified them as effective dual inhibitors of both AChE and BuChE. nih.gov One compound was found to be a highly potent inhibitor with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. researchgate.net Other research has also highlighted various 6-substituted-pyridazinone derivatives as significant AChE and/or BuChE inhibitors, with some showing selectivity for one enzyme over the other. samipubco.comechemcom.com For example, some 6-substituted-pyridazin-3(2H)one-2-propyl-3-(substituted benzal) hydrazones showed significant AChE inhibitory action but no activity against BuChE. samipubco.comechemcom.com
| Compound Name/Code | Enzyme | Activity (Ki or IC₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 5h (N-substituted-(p-tolyl)-3(2H)pyridazinone) | AChE | 0.56 ± 0.15 (Ki) | researchgate.net |
| Compound 6a ((p-tolyl)-3(2H)-pyridazinone-triazole) | AChE | 0.163 ± 0.017 (Ki) | researchgate.net |
| Compound 6c ((p-tolyl)-3(2H)-pyridazinone-triazole) | AChE | 0.098 ± 0.009 (Ki) | researchgate.net |
| Compound 6e ((p-tolyl)-3(2H)-pyridazinone-triazole) | AChE | 0.049 ± 0.014 (Ki) | researchgate.netresearchgate.net |
| Tacrine (Reference) | AChE | 0.226 ± 0.025 (Ki) | researchgate.netresearchgate.net |
| Pyridyl-pyridazine Compound 5 | AChE | 0.26 (IC₅₀) | researchgate.net |
| Pyridyl-pyridazine Compound 5 | BuChE | 0.19 (IC₅₀) | researchgate.net |
Potential in Alzheimer’s Disease Treatment
The cholinergic hypothesis posits that the cognitive decline in Alzheimer's disease (AD) is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). researchgate.net Therefore, inhibiting the enzymes that break down acetylcholine, AChE and BuChE, is a key strategy for AD therapy. researchgate.netresearchgate.net Given their potent anticholinesterase activity, pyridazinone analogs, particularly those with a 6-tolyl or 6-aryl substitution, are considered promising candidates for the development of new anti-Alzheimer drugs. samipubco.comresearchgate.netresearchgate.netnih.gov
Research has explicitly aimed to synthesize and evaluate pyridazinone derivatives as potential treatments for AD. researchgate.netresearchgate.netresearchgate.net Studies on N-substituted-(p-tolyl)-3(2H)pyridazinone and (p-tolyl)-3(2H)-pyridazinone-triazole hybrids were conducted specifically to explore their potential to alleviate the symptomatic effects of Alzheimer's disease. researchgate.netresearchgate.netresearchgate.net The strong AChE and, in some cases, dual AChE/BuChE inhibition demonstrated by these compounds supports their therapeutic potential. researchgate.netnih.gov For example, compound 6e from the pyridazinone-triazole series was identified as a highly potent AChE inhibitor, surpassing the efficacy of the established drug tacrine in in-vitro assays. researchgate.netresearchgate.net
Moreover, some pyridazinone analogs have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. researchgate.net This dual-action capability—inhibiting both cholinesterases and Aβ aggregation—makes these compounds particularly attractive for further development as multi-target-directed ligands for AD treatment. The favorable pharmacokinetic properties identified in in-silico ADME studies for some of these compounds further underscore their potential. researchgate.net
Anxiolytic and Sedative Properties
Recent research has highlighted the potential of pyridazine derivatives as anxiolytic and sedative agents. samipubco.comechemcom.com Studies have shown that certain analogs exhibit these properties, suggesting their interaction with central nervous system receptors. samipubco.comechemcom.com For instance, the development of 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, a functionally selective agonist for the GABA(A) α2/α3-subtypes, has demonstrated potent anxiolytic activity in animal models without inducing sedation. nih.gov This selectivity for specific GABA(A) receptor subtypes is a key area of investigation, as it may lead to anxiolytics with improved side-effect profiles compared to non-selective benzodiazepines. nih.gov
Further research into imidazo[1,2-b]pyridazines has been conducted to explore their interaction with benzodiazepine (B76468) receptors. anu.edu.au The synthesis and evaluation of various substituted imidazo[1,2-b]pyridazines have contributed to understanding the structure-activity relationships for binding to these receptors. anu.edu.au
Cardiovascular Agents
Analogs of this compound have been extensively investigated for their cardiovascular effects, demonstrating a wide range of activities including vasodilation, antihypertension, and cardiotonic effects. jchemrev.comsarpublication.com
Numerous 6-arylpyridazinone derivatives have been identified as potent vasodilators. jchemrev.comnih.govacs.orgacs.org These compounds often exert their effects through mechanisms such as the inhibition of phosphodiesterase-3 (PDE-III) or by acting as calcium sensitizers. sarpublication.com For example, Pimobendan, a benzimidazole-pyridazinone derivative, exhibits both vasodilator and positive inotropic properties. nih.goveur.nl Its vasodilating effect contributes to a reduction in both preload and afterload.
A series of 6-[4-[[(aryloxy)acyl]amino]phenyl]-4,5-dihydropyridazinones were synthesized and evaluated as combined vasodilator/beta-adrenoceptor antagonists. nih.gov Additionally, certain 6-phenyl-3-pyridazinone based derivatives have shown vasorelaxant activity, with some compounds exhibiting greater potency than the standard drug hydralazine (B1673433). nih.gov Specifically, the acid 5, its ester analog 4, and the 4-methoxyphenylhydrazide derivative 10c demonstrated significant vasorelaxant effects. nih.gov Recent studies in 2024 on 6-(4-substitutedphenyl)-3-pyridazinones also revealed potent vasorelaxant activity, with some compounds showing superior efficacy compared to conventional vasodilators like hydralazine and nitroglycerin. researchgate.net
The antihypertensive properties of pyridazinone derivatives have been a significant area of research. jchemrev.comiajpr.comscispace.com Several analogs have demonstrated the ability to lower blood pressure in a gradual and sustained manner. nih.gov
One notable compound, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899), has shown moderate to strong antihypertensive activity in spontaneously hypertensive rats with a slow onset of action. nih.govpopline.orgnih.govtandfonline.com This compound was advanced to clinical trials. nih.gov The synthesis of various 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has also yielded potent antihypertensive agents, such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, which effectively normalized blood pressure in animal models. nih.gov
The general structure of these compounds often features a 6-aryl group, and modifications at various positions of the pyridazine or fused pyrimidine (B1678525) ring have been explored to optimize activity. nih.govnih.gov For instance, 5-methylpyridazinone derivatives have been found to exhibit greater antihypertensive activity than their 5-H homologs. nih.gov
Many pyridazinone derivatives have been investigated as potential non-glycoside, non-catecholamine cardiotonic agents. jchemrev.com These compounds often enhance myocardial contractility, frequently through the inhibition of PDE-III. jchemrev.com
Pimobendan and Levosimendan are well-known examples of pyridazinone derivatives that act as potent cardiotonic agents with both inotropic and vasodilatory properties. sarpublication.com Pimobendan's mechanism involves increasing the calcium sensitivity of cardiac myofilaments and inhibiting phosphodiesterase. Another derivative, MCI-154, is a potent PDE inhibitor with positive inotropic and vasodilator actions. sarpublication.com
The compound OPC-18790, a quinolinone derivative, has been shown to have a positive inotropic effect associated with an increase in intracellular calcium transients, likely due to cyclic AMP accumulation. nih.gov Research on 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, including CI-930, has demonstrated their potent and selective inhibition of PDE-III, leading to increased myocardial contractility. jchemrev.com
The ability of 6-arylpyridazinone analogs to inhibit platelet aggregation and thrombus formation has been a significant focus of research. jchemrev.commdpi.comresearchgate.netmdpi.comnjmonline.nlbioinformation.netnih.gov These compounds have shown potential as alternatives to existing antiplatelet agents. mdpi.comresearchgate.net
Several studies have demonstrated that 6-aryl-4,5-dihydropyridazinones can inhibit platelet aggregation induced by agents like ADP and arachidonic acid. jchemrev.commdpi.com The substitution pattern on the aryl ring and at position 5 of the pyridazinone ring plays a crucial role in determining the antiplatelet activity. jchemrev.comresearchgate.net For instance, some 6-substituted and 2,6-disubstituted pyridazinones have shown antiplatelet activity comparable to aspirin (B1665792). jchemrev.com
Compounds containing an N-acyl hydrazone subunit have also been investigated, with some showing better antiplatelet and antithrombotic activities than aspirin. mdpi.com Furthermore, a series of 5-substituted-6-phenyl-3(2H)-pyridazinones were developed, with the most active compounds featuring a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5. researchgate.net
| Compound/Analog Class | Key Findings | Reference |
| 6-Aryl-4,5-dihydropyridazinones | Inhibit ADP- and collagen-induced platelet aggregation. | jchemrev.com |
| 6-Substituted and 2,6-disubstituted pyridazinones | Showed antiplatelet activity similar to aspirin. | jchemrev.com |
| NSAIDs with N-acyl hydrazone subunit | Inhibited ADP- and arachidonic acid-induced platelet aggregation. Some showed better antithrombotic activity than aspirin. | mdpi.com |
| 5-Substituted-6-phenyl-3(2H)-pyridazinones | The most active contained a 3-phenyl-3-oxo-propenyl or phenylthio group at position 5. | researchgate.net |
Metabolic Disorder Management
While the primary focus of research on this compound analogs has been on cardiovascular applications, there is emerging interest in their potential for managing metabolic disorders. nbinno.comgoogle.com The pyridazine scaffold is seen as a versatile platform for developing drugs targeting various metabolic pathways. nbinno.com
Patents have been filed for pyridazine derivatives for the treatment of SCD (Stearoyl-CoA desaturase)-mediated diseases, which include metabolic disorders like obesity and diabetes. google.com The disclosed compounds are intended for use in managing conditions related to glucose homeostasis. google.com This indicates a growing area of research for these analogs beyond their established cardiovascular roles.
Antidiabetic Activity via Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netresearchgate.netnih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, which helps to lower blood glucose levels. researchgate.netnih.gov This mechanism has made DPP-4 inhibitors a significant class of drugs for the management of type 2 diabetes mellitus. researchgate.net
A series of triazolo-pyridazine-6-yl-substituted piperazines, derived from a 6-chloro-3-(m-tolyl)- jocpr.comrsc.orgnih.govtriazolo[4,3-b]pyridazine precursor, have been synthesized and evaluated for their DPP-4 inhibitory potential. researchgate.netnih.gov In vitro studies demonstrated that these compounds possess strong DPP-4 inhibition capabilities. researchgate.netnih.gov Molecular docking studies further elucidated the interaction of these analogs within the active site of the DPP-4 enzyme, providing a rationale for their inhibitory activity. researchgate.netnih.gov
| Compound ID | Description | DPP-4 Inhibition | Insulinotropic Activity | Antioxidant Activity | Ref |
| 5a, 5c, 5g, 5i | Triazolo-pyridazine-6-yl-substituted piperazines | Excellent | Up to 99% | Excellent | researchgate.netnih.gov |
This table showcases the promising multi-faceted activity of specific this compound analogs.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Antioxidants can mitigate this damage. Several studies have explored the antioxidant potential of pyridazine derivatives.
A study investigating triazolo-pyridazine-6-yl-substituted piperazines, which are analogs of this compound, assessed their antioxidant properties using a H₂O₂ radical scavenging assay. researchgate.netnih.gov The results indicated that several compounds within this series, specifically 5a, 5c, 5g, and 5i, exhibited excellent antioxidant activity. researchgate.netnih.gov This suggests that the pyridazine scaffold, in combination with specific substitutions, can contribute to significant radical scavenging capabilities. The antioxidant activity of aromatic cyclic amines, a broad class that includes pyridazine derivatives, has also been noted, with the dissociation energies of the N-H bond playing a role in their antioxidant mechanism. cnrs.fr
| Compound Class | Assay | Key Findings | Ref |
| Triazolo-pyridazine-6-yl-substituted piperazines | H₂O₂ radical scavenging | Compounds 5a, 5c, 5g, and 5i showed excellent antioxidant activity. | researchgate.netnih.gov |
| Aromatic Cyclic Amines | Oxidation of tetralin | N-H bond dissociation energy correlates with antioxidant activity. | cnrs.fr |
| Hydrazinecarbothioamide and 1,2,4-Triazole Derivatives | DPPH radical scavenging | Some compounds showed better activity than the standard antioxidant BHA. | nih.gov |
This table summarizes the antioxidant potential observed in different classes of compounds related to this compound.
Antiviral Activity (e.g., Anti-HIV)
The quest for novel antiviral agents is a continuous effort in medicinal chemistry, and pyridazine derivatives have emerged as a promising class of compounds. Research has shown that certain analogs exhibit activity against various viruses, including Human Immunodeficiency Virus (HIV). nih.gov
A series of diarylpyridazine (DAPD) derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Many of these compounds demonstrated potent activity at submicromolar concentrations. Notably, compound 8g was found to be a highly effective inhibitor of HIV-1 IIIB in MT-4 cells, with an EC₅₀ value of 0.034 µM, which is more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov Docking simulations were used to understand the structure-activity relationships, providing insights for the design of future antiviral agents based on this scaffold. nih.gov
Furthermore, other pyridazine derivatives have been investigated for broader antiviral applications. For instance, 1-(6-p-Tolyl-pyridazin-3-yl)-1,5-dihydro-pyrazolo[3,4-d]-pyrimidin-4-one demonstrated the ability to directly inactivate Tobacco Mosaic Virus (TMV). ekb.eg While some 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives were inactive against HIV, they showed inhibitory effects against other viruses like human cytomegalovirus and varicella-zoster virus. nih.gov
| Compound/Series | Virus | Activity | Key Findings | Ref |
| Diarylpyridazine (DAPD) derivatives | HIV-1 | Excellent | Compound 8g (EC₅₀ = 0.034 µM) more potent than nevirapine and delavirdine. | nih.gov |
| 1-(6-p-Tolyl-pyridazin-3-yl)-1,5-dihydro-pyrazolo[3,4-d]-pyrimidin-4-one | Tobacco Mosaic Virus (TMV) | Virucidal | Directly inactivates the virus. | ekb.eg |
| 3-aralkylthiomethylimidazo[1,2-b]pyridazines | HIV | Inactive | --- | nih.gov |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus | Potent Inhibitor | --- | nih.gov |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-zoster virus | Inhibitor | --- | nih.gov |
This table highlights the diverse antiviral activities of various pyridazine analogs.
Antiulcer and Antisecretory Activities
Pyridazine derivatives have also been explored for their potential in treating gastrointestinal disorders, specifically for their antiulcer and antisecretory properties. samipubco.comechemcom.comresearchgate.net Research in this area has focused on the ability of these compounds to reduce gastric acid secretion and protect against the formation of ulcers. nih.gov
Studies on 5,6,7,8-tetrahydroquinoline-8-nitriles and -8-thioamides, which are structurally related to pyridazine derivatives, have shown them to be potent inhibitors of basal gastric secretion in rats. nih.gov These compounds also provided protection against stress-induced gastric erosions. The structure-activity relationship studies revealed that a pyridine (B92270) nitrogen atom and a primary or secondary thioamide group are crucial for this activity. nih.gov The pyridazinone scaffold itself has been associated with antisecretory and antiulcer activities in broader reviews of its pharmacological properties. cbijournal.com
Agrochemical Applications (e.g., Herbicide, Insecticide, Acaricide)
Beyond pharmacology, pyridazinone derivatives have significant applications in agriculture as herbicides, insecticides, and acaricides. scispace.comresearchgate.netresearchgate.net The structural versatility of the pyridazine ring allows for the development of compounds with specific activities against various agricultural pests. scispace.com
Pyridaben, a pyridazinone derivative, is a well-known acaricide and insecticide used to control mites, whiteflies, aphids, and thrips. scispace.com Another derivative, NC-170, acts as a selective juvenoid, inhibiting the metamorphosis of planthoppers. scispace.com Furthermore, certain pyridazinone herbicides have been shown to influence biological processes in fungi, affecting aflatoxin production. scispace.com The broad-spectrum potential of pyridazine derivatives in agrochemical applications continues to be an active area of research. researchgate.netresearchgate.net
| Compound Name | Application | Target Pests/Weeds | Ref |
| Pyridaben (NC-129) | Acaricide, Insecticide | Mites, white flies, aphids, thrips | scispace.com |
| NC-170 | Insecticide (Juvenoid) | Planthopper | scispace.com |
| 4-chloro-5-(dimethylamino)-2-α,α,α-trifluro-m-tolyl-3(2H)-pyridazinone | Herbicide | --- | scispace.com |
| 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | Herbicide | --- | scispace.com |
| Pyrazon | Herbicide | --- | scispace.com |
This table illustrates the use of pyridazinone derivatives in various agrochemical applications.
Mechanism of Action Studies
Elucidation of Molecular Targets
Research into the molecular interactions of pyridazine (B1198779) derivatives, including structures related to 6-(m-Tolyl)pyridazin-3-amine, has identified several key protein targets. These interactions are crucial for their observed pharmacological effects.
Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to be selective antagonists at the GABAA receptor site. nih.gov Structure-activity relationship studies on these compounds have demonstrated that modifications to the pyridazine and phenyl rings can significantly influence their affinity for the GABAA receptor. For instance, certain substitutions on the phenyl ring lead to compounds with high affinity for the GABA receptor site. nih.gov Biochemical characterization has shown that these derivatives can displace [3H]GABA from rat brain membranes, indicating a direct interaction with the receptor. nih.gov These compounds act as competitive antagonists at the high-affinity GABAA receptor site. nih.gov The interaction with GABAA receptors is a key aspect of the neurological effects of some pyridazine derivatives. Furthermore, GABA itself can influence the expression of GABAA receptor subunits and increase the number of GABA binding sites, a process that could be modulated by antagonist compounds. nih.gov
The pyridazine nucleus is a promising scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal side effects due to the inhibition of both COX-1 and COX-2. nih.gov The development of selective COX-2 inhibitors is therefore a significant therapeutic goal. nih.govnih.gov Pyridazine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors with the aim of reducing these side effects. nih.govnih.gov
In the context of diabetes treatment, pyridazine-containing compounds have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors. mdpi.comdntb.gov.ua DPP-4 is an enzyme involved in the inactivation of incretin (B1656795) hormones, which play a role in regulating insulin (B600854) secretion. mdpi.comnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. mdpi.comnih.govnih.gov Various pyridazine and related heterocyclic derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. mdpi.comnih.gov
Furthermore, pyridazine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govjrespharm.comnih.gov The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (B1216132) contributes to the cognitive deficits seen in the disease. jrespharm.com By inhibiting AChE and BChE, the levels of acetylcholine in the brain can be increased. jrespharm.comnih.gov Several studies have reported the synthesis of pyridazine-based compounds with significant inhibitory activity against both AChE and BChE. nih.govjrespharm.com Some of these compounds have shown inhibitory constants (Ki) in the low micromolar range against AChE. jrespharm.com The development of dual inhibitors for both enzymes is an area of active research. nih.gov
The pyrazole (B372694) scaffold, often found in conjunction with pyridazine-like structures in medicinal chemistry, is a known hinge-binding motif for various protein kinases. nih.gov Kinase inhibitors are a major class of drugs, particularly in oncology. nih.gov Pyrazole-based molecules have shown potential as anti-proliferative and anti-cancer agents. nih.gov A pyridazine derivative, MW150, has been identified as an isoform-selective p38α MAPK inhibitor, which has shown potential in preclinical models of Alzheimer's disease. nih.gov
Table 1: Enzyme Inhibition Data for Pyridazine Derivatives
| Enzyme | Compound Type | Finding | Reference |
|---|---|---|---|
| COX-2 | Pyridazine-based inhibitors | Selective inhibition over COX-1, aiming for reduced gastric side effects. | nih.govnih.gov |
| DPP-4 | Pyridazine and related heterocycles | Inhibition of DPP-4 is a key strategy for type 2 diabetes treatment. | mdpi.comnih.govnih.gov |
| AChE | 3(2H)pyridazinone-triazole derivatives | Inhibitory constants (Ki) against AChE ranged from 2.35 ± 0.18 to 5.15 ± 0.46 µM. | jrespharm.com |
| BChE | Pyridyl–pyridazine moiety | Some compounds were found to be more effective than the reference drug donepezil. | nih.gov |
| Kinases | Pyridazine derivative (MW150) | Identified as an isoform-selective p38α MAPK inhibitor. | nih.gov |
Cellular Pathway Modulation
The biological effects of this compound and its analogs are also mediated through the modulation of critical intracellular signaling pathways.
The Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor Nuclear Factor-κB (NF-κB), is a central regulator of inflammation. The activation of this pathway can be triggered by ligands such as lipopolysaccharide (LPS). nih.gov This leads to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov While direct studies on this compound are not available, the modulation of inflammatory pathways is a known activity of related compounds, suggesting a potential for interaction with the TLR4/NF-κB pathway.
The Keap1-Nrf2-HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes, including Heme Oxygenase-1 (HO-1). nih.gov Dysregulation of this pathway has been implicated in various diseases, including neurodegenerative disorders and liver injury. nih.govnih.gov While direct evidence for the modulation of this pathway by this compound is lacking, the known anti-inflammatory and neuroprotective effects of similar compounds suggest that this pathway could be a relevant target.
Certain pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov One such derivative demonstrated significant cytotoxicity against various cancer cell lines, with the most potent activity observed in lung cancer cells. nih.gov Mechanistic studies revealed that this compound induces apoptosis by disrupting the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. nih.gov This results in the activation of effector caspases, such as caspase-3, and an increase in the expression of the tumor suppressor p53. nih.gov Flow cytometry analysis confirmed that treatment with this pyrazolopyridazine derivative leads to an accumulation of cells in the Sub G1 and G2/M phases of the cell cycle, indicative of apoptosis and cell cycle arrest. nih.gov
Table 2: Cellular Pathway Modulation by Pyridazine Derivatives
| Pathway | Effect | Mechanism | Reference |
|---|---|---|---|
| Apoptosis and Cell Cycle | Induction of apoptosis and G2/M cell cycle arrest in cancer cells. | Disruption of Bcl-2/Bax balance, activation of caspase-3, and increased p53 expression. | nih.gov |
Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 6-arylpyridazin-3-amine scaffold, systematic modifications have provided valuable insights into the structural requirements for biological activity. A key study in this area focused on the development of selective CB2 receptor agonists for the treatment of inflammatory pain, which offers a strong framework for understanding the SAR of compounds like this compound. nih.gov
Initial investigations began with a 2-amino-5-aryl-pyridine lead compound. nih.gov In an effort to enhance metabolic stability, the pyridine (B92270) core was replaced with various isosteres, including a pyridazine ring. This modification led to the discovery of analogues with improved metabolic profiles.
The exploration of different substituents on the pyridazine and aryl rings, as well as modifications to the amino group, has revealed several key determinants of activity.
The 6-Aryl Group: The nature of the aryl group at the 6-position of the pyridazine ring is a critical determinant of potency. Studies have shown that a simple phenyl group can be as potent as the original pyridine lead, indicating that a nitrogen atom in this ring is not essential for receptor binding. The substitution pattern on this aryl ring significantly influences activity. While specific data on the meta-tolyl substituent of the titular compound is part of a broader SAR exploration, the general finding is that the electronic and steric properties of this group modulate the compound's interaction with its biological target.
The Pyridazine Core: The pyridazine ring itself is a key structural feature. Its replacement of the original pyridine core was a successful strategy to improve metabolic stability, a crucial parameter in drug design. This suggests that the arrangement of the nitrogen atoms in the pyridazine ring is well-tolerated by the biological target and confers advantageous pharmacokinetic properties.
The 3-Amino Group: The amino group at the 3-position is another key site for modification. Research has demonstrated that the introduction of specific substituents on this nitrogen can dramatically enhance biological activity. For instance, the incorporation of a cis-2,5-dimethylpyrrolidine (B1309159) moiety was found to significantly increase the potency of these compounds as CB2 agonists. This highlights the importance of this region for specific and high-affinity interactions with the receptor.
The following interactive table summarizes the key structure-activity relationships observed for the 6-aryl-3-aminopyridazine scaffold, which provides a framework for understanding the properties of this compound.
| Structural Modification | Observed Effect on Activity/Properties | Reference |
| Replacement of pyridine core with pyridazine | Improved metabolic stability | |
| Phenyl group at 6-position | Equivalent potency to pyridine lead | |
| Introduction of cis-2,5-dimethylpyrrolidine at 3-amino position | Greatly increased CB2 receptor agonist potency | |
| Introduction of bicyclic heterocycles | Led to the identification of highly potent compounds in vivo |
These SAR insights underscore the intricate relationship between the chemical structure of 6-arylpyridazin-3-amine derivatives and their biological function. The specific combination of the m-tolyl group at the 6-position and the unsubstituted amine at the 3-position in this compound places it within this landscape of compounds with tunable biological activities. Further focused studies on this specific compound would be necessary to fully elucidate its precise mechanistic actions and therapeutic potential.
Structure Activity Relationship Sar and Lead Optimization
Impact of Substituents on Biological Activity
The biological profile of pyridazine (B1198779) derivatives can be significantly modulated by introducing various substituents at different positions of the pyridazine and phenyl rings.
Role of the m-Tolyl Moiety and Substituents on the Phenyl Ring
The substitution pattern on the phenyl ring at position 6 of the pyridazine core is a critical determinant of biological activity. In a series of 4-(3-Trifluoromethylphenyl)pyridazine derivatives, various substitutions on the amino group at the 3-position led to compounds with significant herbicidal activities. nih.gov Specifically, the presence of a trifluoromethyl group on the phenyl ring is a feature in compounds with bleaching and herbicidal properties. nih.govmdpi.com
In other related pyridazinone series, the nature and position of substituents on the phenyl ring dictate potency. For instance, in a series of 2-phenyl-pyridazin-3(2H)-one derivatives investigated as NPBWR1 antagonists, moving from a p-tolyl to a 3,5-dimethylphenyl group at the N2 position resulted in a twofold increase in potency. nih.gov Conversely, a 3,4-dimethoxyphenoxy substituent at another position was ninefold less potent than the parent compound. nih.gov The activity of 6-phenyl-3(2H)-pyridazinone derivatives was also found to be influenced by the substituent on the phenyl ring, with nitro-substituted compounds showing superior vasorelaxant activity. nih.gov These findings underscore the sensitivity of the molecule's biological activity to the electronic and steric properties of the substituents on the phenyl ring.
| Parent Scaffold | Substituent Variation | Observed Effect on Activity | Reference |
|---|---|---|---|
| 2-(p-tolyl)pyridazin-3(2H)-one | Change from p-tolyl to 3,5-dimethylphenyl | 2-fold increase in potency | nih.gov |
| 6-phenylpyridazin-3-one | Introduction of nitro groups | Superior vasorelaxant activity | nih.gov |
| 4-(3-Trifluoromethylphenyl)pyridazine | Presence of CF3 group | Associated with herbicidal activity | nih.govmdpi.com |
| 2-(p-tolyl)pyridazin-3(2H)-one | Change from 4-methoxyphenoxy to 4-hydroxymethylphenoxy | ~3-fold increase in potency | nih.gov |
Influence of Substitutions on the Pyridazine Nitrogen
Substitutions on the nitrogen atoms of the pyridazine ring profoundly affect the molecule's properties. The replacement of a carbon atom with nitrogen in a six-membered aromatic ring like benzene (B151609) leads to a substantial loss of aromaticity, which in turn influences reactivity. nih.gov In the context of drug design, modifying the substituents on the pyridazine nitrogen is a common strategy to tune biological activity.
For example, N-alkylation of pyridazin-3-one intermediates is a key step in synthesizing various derivatives. nih.gov Studies on 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have shown that these modifications can yield compounds with good analgesic activity. sarpublication.com Similarly, introducing different cyclic or acyclic amine moieties at the 5-position of 2-p-tolyl-(2H)-pyridazin-3-one, while keeping the p-tolyl group at the N2 position, resulted in a series of compounds with varying cytotoxic activities against cancer cell lines. cbijournal.com This highlights that the nitrogen at position 2 is a key handle for introducing structural diversity and modulating the biological profile.
Effects of Different Heterocyclic Fusions
Fusing other heterocyclic rings to the pyridazine core creates new chemical entities with potentially enhanced or novel biological activities. This strategy has been extensively explored, leading to a variety of fused systems.
One prominent example is the sarpublication.comnih.govtriazolo[4,3-b]pyridazine system. rsc.orgnih.gov The synthesis of these fused compounds often starts from a 6-chloropyridazine precursor, which undergoes cyclization to form the triazole ring. rsc.orgnih.gov These derivatives have been investigated as potential antitumor agents. rsc.org
Other fused systems have also been synthesized and evaluated. Pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, derived from the cyclization of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine precursors with hydrazine (B178648), have shown antiproliferative effects against human cancer cell lines. acs.org The fusion of a pyran ring to the pyridazine core, creating pyrano[2,3-c]pyridazine derivatives, has yielded compounds with antimicrobial activity. tandfonline.com Further modifications, such as the synthesis of imidazo-[1,2-b]-pyridazinethione and 1,2,4-triazolo[4,3-b]pyridazine-thione from a 6-chloropyridazin-3(2H)-thione starting material, have also been reported to produce compounds with significant antimicrobial properties. researchgate.net These examples demonstrate that heterocyclic fusion is a powerful tool for expanding the chemical space and biological activity of pyridazine-based compounds. researchgate.net
| Fused Heterocyclic System | Starting Material/Core | Reported Biological Activity | Reference |
|---|---|---|---|
| sarpublication.comnih.govTriazolo[4,3-b]pyridazine | 6-chloro-3-aryl- sarpublication.comnih.govtriazolo[4,3-b]pyridazine | Antitumor | rsc.org |
| Pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine | Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine | Antiproliferative | acs.org |
| Pyrano[2,3-c]pyridazine | Pyridazine-based precursors | Antimicrobial | tandfonline.com |
| Imidazo-[1,2-b]-pyridazinethione | 6-chloropyridazin-3(2H)-thione | Antimicrobial | researchgate.net |
| Pyrazolo[3,4-d]pyridazin-7(6H)-one | 3-Arylsydnones | General heterocyclic synthesis | acs.org |
Identification of Pharmacophores and Key Structural Features
A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For pyridazine derivatives, several key features have been identified. The 6-aryl-pyridazin-3(2H)-one residue itself is often considered a core pharmacophoric group.
Pharmacophore mapping studies on pyridazin-3-one derivatives designed as vasorelaxant agents revealed their compatibility with the pharmacophore model of the reference drug, hydralazine (B1673433). nih.gov For derivatives of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide, strategies to elucidate the SAR involve systematically varying substituents on both the pyridazine and m-tolyl rings to map the pharmacophore requirements. This suggests that the spatial arrangement of the pyridazine ring, the central linker, and the terminal phenyl (or tolyl) group, along with their specific hydrogen bonding and hydrophobic interaction points, are crucial for activity. The thioether group in some analogues is believed to enhance the penetration of microbial membranes. The identification of these key features is fundamental for guiding the optimization of lead compounds.
Strategies for Lead Compound Optimization and Hit-to-Lead Development
The process of transforming a "hit" compound from a high-throughput screen into a "lead" compound with improved potency and better pharmaceutical properties involves several optimization strategies.
A key strategy is the systematic variation of substituents. For a series of NPBWR1 antagonists derived from a pyridazin-3(2H)-one hit, researchers varied the substituents on the phenyl ring at the N2 position and the phenoxy group at the C4 position. nih.gov This led from a micromolar hit to a submicromolar lead compound, 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one. nih.gov
Another powerful strategy is the use of microwave-assisted organic synthesis (MAOS) to rapidly generate libraries of analogues. This approach was successfully applied to the synthesis of 3,6-disubstituted- sarpublication.comnih.govtriazolo[4,3-b]pyridazines, significantly accelerating the optimization process compared to classical synthesis methods. nih.gov Computational modeling, such as docking derivatives into target protein structures, can also predict binding affinities and guide the synthesis of more potent analogues. The development of efficient synthetic routes is paramount to enabling these optimization efforts. mdpi.com
Bioisosteric Replacements for Enhanced Activity or Reduced Toxicity
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. drughunter.comacs.org
Structure-Property Relationship (SPR) Considerations
In the realm of medicinal chemistry, the Structure-Property Relationship (SPR) is a critical component of lead optimization. It examines how the chemical structure of a compound influences its physicochemical properties, which in turn affect its behavior in a biological system. jksus.org For a molecule like 6-(m-Tolyl)pyridazin-3-amine, understanding these relationships is key to refining its drug-like attributes, such as solubility, lipophilicity, and metabolic stability. jksus.orgacs.org
Modifying the chemical structure is a primary strategy for improving a drug candidate's properties. jksus.org For pyridazine derivatives, strategic alterations can enhance solubility, permeability, and stability. jksus.orgtandfonline.com The following sections explore the key SPR considerations for the this compound scaffold, drawing on established principles for pyridazine and related heterocyclic compounds.
Influence of Structural Modifications on Physicochemical Properties
The balance between lipophilicity and solubility is a crucial aspect of drug design. Lipophilicity, often expressed as logP or logD, affects a compound's absorption, distribution, and permeability, while adequate aqueous solubility is necessary for administration and distribution in the body. jksus.orgontosight.ai A moderate logP value, typically between 0 and 3, is often considered a guideline for good oral bioavailability. jksus.org
| Compound Modification (Relative to this compound) | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Aqueous Solubility | Rationale |
|---|---|---|---|
| Replacement of m-tolyl with a more polar heterocycle (e.g., pyrazole) | Decrease | Increase | Increases polarity and hydrogen bonding potential. uantwerpen.be |
| Addition of a hydroxyl group to the tolyl ring | Decrease | Increase | Introduces a polar, hydrogen-bonding group. |
| Alkylation of the 3-amino group (e.g., N-methylation) | Increase | Decrease | Increases lipophilicity and may disrupt crystal lattice packing, though solubility effects can be complex. uantwerpen.be |
| Introduction of a fluorine atom to the tolyl ring | Increase | Decrease | Fluorine is lipophilic and can modulate electronic properties. nih.gov |
Metabolic Stability Considerations
Metabolic stability, or the resistance of a compound to being broken down by metabolic enzymes, is a paramount consideration in drug development. dergipark.org.tr Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy. In vitro assays using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are commonly used to assess this property. dergipark.org.tr
For many heterocyclic compounds, certain positions on the molecule are susceptible to oxidative metabolism by CYP enzymes. researchgate.net The m-tolyl group in this compound, specifically the methyl group, represents a potential site for such metabolism (a "metabolic soft spot"). dergipark.org.tr Similarly, the aromatic rings can be sites of hydroxylation.
Medicinal chemists employ several strategies to enhance metabolic stability. One common approach is to block sites of metabolism by introducing atoms or groups that are resistant to enzymatic attack. For example, replacing a hydrogen atom with a deuterium (B1214612) or a fluorine atom can significantly slow the rate of metabolism at that position. nih.govmdpi.com Studies on other kinase inhibitors have shown that such substitutions can markedly improve metabolic stability without negatively impacting pharmacological activity. researchgate.netmdpi.com
| Structural Modification | Objective | Example | Reference Principle |
|---|---|---|---|
| Deuteration | Strengthen the C-H bond at a metabolic "soft spot" to slow C-H bond cleavage by CYP enzymes. | Replacing the tolyl-CH₃ with -CD₃. | mdpi.com |
| Fluorination | Block a potential site of aromatic hydroxylation. | Introducing a fluorine atom onto the tolyl ring. | nih.gov |
| Bioisosteric Replacement | Replace a metabolically liable group with a more stable isostere. | Replacing the m-tolyl group with a different, more stable aryl or heteroaryl ring. | nih.gov |
| Steric Shielding | Introduce a bulky group near a metabolic site to hinder enzyme access. | Adding a substituent adjacent to the methyl group on the tolyl ring. | nih.gov |
Preclinical Evaluation and in Vivo Efficacy
In Vitro Assay Systems
Cell-Based Assays
Cell-based assays are fundamental in early-stage drug discovery to determine the biological effects of a compound on living cells.
Cytotoxicity Assays (e.g., MTT Assay, IC50 determination)
Cytotoxicity assays measure the degree to which a compound is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. nih.gov
No specific IC50 values or data from MTT or other cytotoxicity assays for 6-(m-Tolyl)pyridazin-3-amine against any cancer or non-cancer cell lines are available in the reviewed literature.
Proliferation and Anti-Proliferation Assays
These assays measure the ability of a compound to inhibit the growth and division of cells. They are crucial for identifying potential anti-cancer agents. nih.gov Techniques like the Trypan Blue dye exclusion method can be used to count viable cells and assess the anti-proliferative effect of a compound over time. nih.gov
There is no published information regarding the anti-proliferative effects of this compound.
Cell Signaling and Cellular Response Assays
Cell signaling assays investigate the mechanisms by which a compound exerts its effects, such as by modulating specific signaling pathways involved in apoptosis (programmed cell death) or cell cycle regulation. For example, antibodies can be used to detect key proteins in these pathways, like Caspase-9, which is a critical initiator of the apoptotic cascade. cellsignal.com
No studies detailing the impact of this compound on any cellular signaling pathways have been found.
Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is linked to a specific gene promoter of interest. Changes in the expression of the reporter gene in the presence of a compound indicate that the compound affects the targeted pathway.
There is no information available on the use of this compound in any reporter gene assay systems.
Receptor Binding and Enzyme Inhibition Assays
These assays determine if a compound interacts with a specific molecular target, such as a receptor or an enzyme. Enzyme inhibition is a common mechanism of action for many drugs. nih.gov For instance, inhibitors of enzymes like matrix metalloproteinases (MMPs), such as MMP-9, are of significant interest in cancer therapy. nih.govscbt.com
Specific data on the receptor binding profile or enzyme inhibition activity of this compound is not present in the public domain.
Microbial Inhibition Assays
The antimicrobial activity of pyridazine (B1198779) derivatives has been assessed using Minimum Inhibitory Concentration (MIC) assays to determine their effectiveness against various bacterial and mycobacterial strains.
Antibacterial Activity:
Derivatives of 6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their antibacterial properties. For instance, compounds with different substitutions on the aryl ring, as well as their corresponding ethyl ester and carboxylic acid derivatives, have been tested against a panel of bacteria. Some of these compounds demonstrated antibacterial activity against at least two bacterial strains, although at high concentrations. Notably, certain derivatives were effective against E. coli, methicillin-resistant S. aureus (MRSA), S. typhimurium, and A. baumannii. nih.gov The introduction of a 1,3,4-thiadiazole (B1197879) moiety has also been explored to enhance antimicrobial potency. nih.gov Quinuclidine salts with an amino group have shown improved antibacterial activity compared to their amide counterparts, effectively targeting the bacterial membrane. mdpi.com
Antitubercular Activity:
Several studies have investigated the potential of pyridazinone derivatives as antitubercular agents. In one study, methyl indole (B1671886) derivatives of 6-aryl-4,5-dihydropyridazin-3(2H)-ones were evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method. One of the tested compounds exhibited antitubercular activity with a MIC value of 12.5 µg/mL. Another series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones also showed promising results, with MIC values against M. tuberculosis ranging from 1.6 µg/mL to 6.25 µg/mL. researchgate.net
Table 1: Antitubercular Activity of Pyridazinone Derivatives
| Compound Type | Test Method | Target Organism | MIC Value |
|---|---|---|---|
| Methyl indole derivative of 6-aryl-4,5-dihydropyridazin-3(2H)-one | MABA | M. tuberculosis H37Rv | 12.5 µg/mL |
| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | MABA | M. tuberculosis | 1.6 - 6.25 µg/mL researchgate.net |
Radical Scavenging Assays
The antioxidant potential of pyridazine derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This test measures the ability of a compound to donate an electron and neutralize the DPPH free radical.
In one study, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized and tested for their antioxidant activity. The results indicated that all the synthesized compounds possessed the ability to interact with and scavenge the stable DPPH free radical. One particular compound demonstrated notable antioxidant property (70.27%) in comparison to the standard, ascorbic acid (76.45%). cbijournal.com Other studies on pyridazinone derivatives have also reported significant antioxidant activity in DPPH assays, with some compounds showing inhibition values in the range of 89.22% to 93.29%, which was superior to ascorbic acid at the same concentration. scispace.com
In Vivo Animal Models
Anti-inflammatory Models
The anti-inflammatory activity of pyridazine derivatives has been investigated using the carrageenan-induced paw edema model in rats. This model assesses the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Several studies have demonstrated the anti-inflammatory potential of various pyridazinone derivatives. For instance, some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones exhibited anti-inflammatory activity comparable to the standard drug indomethacin. sarpublication.com Similarly, certain 2,6-disubstituted pyridazin-3(2H)-one derivatives have shown significant anti-inflammatory effects. researchgate.netresearchgate.net In another study, a series of newly synthesized pyrazole (B372694) derivatives were tested, with the most effective compound showing a 52.0% decrease in the inflammatory response at a dose of 100 mg/kg after 4 hours in the carrageenan-induced paw edema test. nih.gov Furthermore, some benzimidazole (B57391) derivatives have also shown significant inhibitory potency in this model, with activity comparable to indomethacin.
Analgesic Models
The analgesic properties of pyridazine derivatives have been evaluated using the acetic acid-induced writhing test and the tail immersion method in mice. The writhing test assesses peripheral analgesic activity by counting the number of abdominal constrictions induced by acetic acid, while the tail immersion test evaluates central analgesic activity by measuring the time it takes for the animal to withdraw its tail from hot water.
Numerous studies have reported the analgesic effects of pyridazinone derivatives. For example, amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid and 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids have shown analgesic activity in the acetic acid-induced writhing test, with some compounds being equipotent to aspirin (B1665792). sarpublication.com In another study, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones were found to be more potent than aspirin in the same test. pharmacophorejournal.com Additionally, some 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated analgesic activity in the writhing test. researchgate.net Research on 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives also showed good peripheral analgesic activity, with inhibition of writhing ranging from 59-74%. scispace.com
Anticonvulsant Models
The anticonvulsant potential of pyridazine derivatives has been extensively studied using various animal models, including the maximal electroshock (MES), isoniazid (B1672263) (INH)-induced, and pentylenetetrazole (PTZ)-induced seizure models. These models represent different types of epileptic seizures.
Several classes of pyridazine derivatives have shown promising anticonvulsant activity. For instance, methyl indole derivatives of 6-aryl-4,5-dihydropyridazin-3(2H)-ones demonstrated protection against MES, INH, and scPTZ-induced convulsions. Similarly, 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives showed significant anticonvulsant activity in both MES and PTZ models. researchgate.net Furthermore, 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, particularly those with a 2-chloro or 2,4-dichloro substitution on the phenyl ring, exhibited potent anticonvulsant effects, with some being as potent or more potent than phenobarbital (B1680315). nih.gov Pyrido[3,2-d]pyridazine derivatives have also been synthesized and evaluated, with some compounds showing significant anticonvulsant activity and a better safety profile than carbamazepine. nih.gov
Table 2: Anticonvulsant Activity of Pyridazine Derivatives in Different Models
| Compound Series | MES Model | INH-induced Model | PTZ-induced Model |
|---|---|---|---|
| Methyl indole derivatives of 6-aryl-4,5-dihydropyridazin-3(2H)-ones | Protection observed | Protection observed | Protection observed |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives | Promising activity researchgate.net | Not Reported | Significant activity researchgate.net |
| 6-aryl-3-(hydroxypolymethyleneamino)pyridazines | Potent activity nih.gov | Not Reported | Not Reported |
| 6-substituted-pyrido[3,2-d]pyridazine derivatives | Significant activity nih.gov | Not Reported | Not Reported |
| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones | Significant reduction in convulsions researchgate.net | Significant reduction in convulsions researchgate.net | Significant reduction in convulsions researchgate.net |
Acute Lung Injury Models
Acute lung injury (ALI) is a severe inflammatory condition of the lungs. mdpi.com Animal models of ALI are used to study the disease's pathology and to evaluate potential therapeutic agents. nih.govresearchgate.net These models are often induced by administering substances like lipopolysaccharide (LPS), which triggers an inflammatory response in the lungs. nih.gov While the direct evaluation of this compound in ALI models is not extensively documented in the provided results, the anti-inflammatory properties of pyridazine derivatives suggest a potential therapeutic role in such conditions. The inflammatory cascade in ALI involves many of the same mediators that are targeted by the anti-inflammatory actions of pyridazinones.
Antidiabetic Models (e.g., Insulinotropic Activities in pancreatic beta cells)
Extensive literature searches did not yield specific studies on the direct in vivo antidiabetic or insulinotropic activities of this compound in pancreatic beta cells. Research in this area has focused on derivatives of structurally related compounds. For instance, a study centered on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were derived from 6-chloro-3-(m-tolyl)-triazolo[4,3-b]pyridazine. These resulting piperazine (B1678402) derivatives were then evaluated for their potential as antidiabetic agents, specifically for their dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities in INS-1 cells, a rat insulinoma cell line. However, the parent compound, this compound, was not itself the subject of these preclinical antidiabetic evaluations.
Antineoplastic Models (e.g., T-cell Acute Lymphoblastic Leukemia, Solid Tumors)
Following a comprehensive review of available scientific literature, no in vivo efficacy studies were identified for this compound in the context of antineoplastic models, including but not limited to T-cell Acute Lymphoblastic Leukemia or other solid tumors. While the broader class of pyridazine derivatives has been investigated for various pharmacological activities, specific data on the anticancer potential of this compound in preclinical cancer models is not present in the reviewed sources.
Antihypertensive Models (e.g., Tail Cuff Method)
A thorough search of scientific databases and literature revealed no specific preclinical studies investigating the antihypertensive effects of this compound using methodologies such as the tail-cuff method or other in vivo models of hypertension. Although pyridazine-containing compounds have been explored for a range of cardiovascular activities, dedicated research on the in vivo antihypertensive efficacy of this particular chemical entity could not be found.
Toxicological and Safety Assessment
In Vitro Cytotoxicity Evaluation
The in vitro cytotoxicity of pyridazine (B1198779) derivatives, including those structurally related to 6-(m-Tolyl)pyridazin-3-amine, has been a subject of investigation to determine their potential as anticancer agents and to assess their safety profile. The MTT assay is a commonly employed colorimetric method to evaluate cell viability and, consequently, the cytotoxic effects of compounds on various cell lines.
A study on novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, which share a tolyl-pyridazinone core with the subject compound, revealed varying degrees of cytotoxicity against different cancer cell lines. cbijournal.com Specifically, these compounds were tested against HEP3BPN 11 (liver cancer), MDA 453 (breast cancer), and HL60 (leukemia) cells. cbijournal.com The results indicated that the substitutions at the C-5 position of the pyridazinone ring play a significant role in the cytotoxic potency. cbijournal.com For instance, certain derivatives showed promising anticancer activity, with some compounds exhibiting high cytotoxicity against specific cell lines. cbijournal.com
Another study involving 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives also utilized the MTT assay to assess cytotoxicity. researchgate.net Similarly, the cytotoxicity of various other pyridazine derivatives has been evaluated against a panel of human cancer cell lines, including MCF7 (breast adenocarcinoma), HeLa (cervical cancer), SW480 (colon adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma). semnan.ac.ir The results from these studies often compare the IC50 values (the concentration of a compound that inhibits 50% of cell viability) of the tested compounds to standard drugs. semnan.ac.ir For example, in one study, a dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative showed IC50 values of 2.80±0.03 µM and 2.53±0.05 µM against MCF-7 and A549 cells, respectively, which were comparable to the reference drug sorafenib. semnan.ac.ir
The National Cancer Institute (NCI) has also been involved in the screening of pyridazine-related compounds against their 60-cell line panel to assess their cytotoxic and potential anticancer activities. thieme-connect.com These comprehensive screenings provide valuable data on the broad-spectrum cytotoxicity of these compounds.
While these studies provide insights into the cytotoxicity of the broader class of pyridazine derivatives, direct in vitro cytotoxicity data for this compound itself is not extensively detailed in the provided search results. However, the existing research on structurally similar compounds underscores the importance of the substituent groups on the pyridazine ring in determining the cytotoxic profile.
Interactive Data Table: In Vitro Cytotoxicity of Pyridazine Derivatives
| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | HEP3BPN 11, MDA 453, HL60 | Substitutions at C-5 position influence cytotoxic potency. Some derivatives showed promising anticancer activity. | cbijournal.com |
| 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives | Not specified in abstract | MTT assay conducted to assess cytotoxicity. | researchgate.net |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative (8l) | MCF-7, A549 | IC50 values of 2.80±0.03 µM (MCF-7) and 2.53±0.05 µM (A549), comparable to sorafenib. | semnan.ac.ir |
| Various Pyridazine Derivatives | NCI 60 cancer cell lines | Screened for cytotoxic activities. | thieme-connect.com |
Neurotoxicity Assessment
The assessment of neurotoxicity is a critical component in the safety evaluation of chemical compounds, particularly those with potential therapeutic applications targeting the central nervous system (CNS). For pyridazinone derivatives, which have been investigated for activities such as anticonvulsant effects, understanding their neurotoxic potential is paramount. scielo.br
In a study evaluating a series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives for anticonvulsant activity, a key part of the investigation was the assessment of neurotoxicity. scielo.br The study reported that none of the screened compounds were found to be neurotoxic at a dose level of 100 mg.kg-1. scielo.br This suggests that at this specific dose, the tested pyridazinone derivatives did not produce acute neurological deficits in the experimental models used.
While direct neurotoxicity data for this compound is not explicitly available in the provided search results, the findings for structurally related pyridazinone compounds offer a preliminary insight. The absence of neurotoxicity at a significant dose for these related compounds is a positive indicator. However, a comprehensive neurotoxicity assessment for this compound would require specific studies designed to evaluate a range of neurological endpoints.
Gastric Safety Profiles
A significant concern with many orally administered therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), is their potential to cause gastric irritation and ulceration. sarpublication.com Consequently, the evaluation of the gastric safety profile of new chemical entities is a crucial step in their preclinical development.
Several studies on pyridazinone derivatives have included an assessment of their ulcerogenic potential. In research focused on the anti-inflammatory and analgesic properties of pyridazinone derivatives, the gastric safety of these compounds is often compared to that of standard NSAIDs like indomethacin. scispace.com For instance, a study on various pyridazine and pyridazinone derivatives reported that some compounds exhibited potent anti-inflammatory activity with a safe gastric profile. scispace.com Another investigation into 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also examined their side effects on the gastric mucosa and found that none of the compounds showed a gastric ulcerogenic effect compared to reference NSAIDs. sarpublication.com
Furthermore, research on 2,6-disubstituted-3(2H) pyridazinone derivatives identified a compound with good analgesic and anti-inflammatory activities without causing any gastric effects in the tested animals. scispace.com Similarly, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were found to have analgesic and anti-inflammatory activities without the gastric ulcerogenic effects associated with reference NSAIDs. sarpublication.com
These findings collectively suggest that the pyridazinone scaffold may be associated with a favorable gastric safety profile, a desirable characteristic for potential drug candidates. While direct data on the gastric safety of this compound is not available, the consistent reports of low ulcerogenic potential in a variety of structurally related pyridazinone derivatives provide a positive outlook.
Interactive Data Table: Gastric Safety of Pyridazinone Derivatives
| Compound/Derivative Class | Key Finding | Reference(s) |
|---|---|---|
| Pyridazine and pyridazinone derivatives | Potent anti-inflammatory activity with a safe gastric profile. | scispace.com |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | No gastric ulcerogenic effect compared to reference NSAIDs. | sarpublication.com |
| 2,6-disubstituted-3(2H) pyridazinone derivatives | Good analgesic and anti-inflammatory activities without gastric effects. | scispace.com |
| 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives | Analgesic and anti-inflammatory activities without gastric ulcerogenic effects. | sarpublication.com |
Mutagenicity and Carcinogenicity Predictions
In silico predictive models are valuable tools in the early stages of drug discovery and chemical safety assessment to forecast potential toxicities such as mutagenicity and carcinogenicity. These computational methods analyze the chemical structure of a compound to predict its likelihood of causing DNA mutations or cancer.
For a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives, which are structurally analogous to this compound, in silico toxicity profiling was conducted. nih.gov The results of these predictions indicated that the compounds were mostly non-mutagenic and possessed non-carcinogenic potential. nih.gov This suggests that the core pyridazinone structure with a substituted phenyl ring at the 6-position may have a low propensity for causing genetic mutations or cancer.
While these are predictive results and would require experimental validation (e.g., through an Ames test for mutagenicity and long-term animal studies for carcinogenicity), they provide an important early indication of the safety profile of this class of compounds. The favorable in silico predictions for these related pyridazinone derivatives suggest that this compound may also have a low risk of mutagenicity and carcinogenicity.
Biodegradability Studies
Information regarding specific biodegradability studies for this compound was not found in the provided search results. Such studies are crucial for understanding the environmental fate and persistence of a chemical compound.
Hepatotoxicity Prediction
Computational tools are increasingly used to predict the potential for drug-induced liver injury (hepatotoxicity) early in the drug development process. These in silico models assess the structural features of a compound to estimate its likelihood of causing harm to the liver.
In a study that synthesized and evaluated a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were performed. nih.gov These computational predictions included an assessment of hepatotoxicity. nih.gov The results for the synthesized pyridazinone derivatives in this particular study were part of a broader in silico evaluation, and specific details on the hepatotoxicity prediction for each compound were presented in a data table within the study. nih.gov
While the specific hepatotoxicity prediction for this compound is not detailed, the use of such predictive models for structurally similar compounds highlights the importance of this safety endpoint. The favorable in silico ADMET properties reported for the broader class of new pyridazinone derivatives in some studies suggest a promising safety profile, which would include a lower likelihood of hepatotoxicity. nih.gov However, experimental validation would be necessary to confirm these predictions.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating the molecular basis of their interaction.
While specific molecular docking studies exclusively focused on 6-(m-Tolyl)pyridazin-3-amine are not extensively detailed in the provided results, the broader class of pyridazine (B1198779) derivatives has been the subject of numerous such investigations. For instance, various pyridazinone derivatives have been evaluated for their binding affinities towards targets like the inositol (B14025) triphosphate (IP3) receptor, a key player in vasodilation. nih.gov Similarly, other studies have explored the docking of pyridazine-containing compounds with targets relevant to cancer, such as c-Met and Pim-1 kinases, and those implicated in diabetes, like dipeptidyl peptidase-4 (DPP-4). rsc.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, in the context of anti-diabetic drug design, molecular docking of triazolo-pyridazine-6-yl-substituted piperazines highlighted strong inhibition potential against DPP-4. researchgate.net The insights from these related studies can inform the selection of potential targets for this compound and guide the design of future docking experiments.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
ADMET prediction is a computational process that estimates the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
Oral bioavailability is a critical parameter for orally administered drugs. Lipinski's Rule of Five and Veber's Rule are widely used guidelines to assess the likelihood of a compound being orally bioavailable. ni.ac.rsnih.gov
Lipinski's Rule of Five states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular weight (MW) under 500 Daltons. etflin.com
A calculated octanol-water partition coefficient (logP) not greater than 5. etflin.com
Veber's Rule adds the following criteria for good oral bioavailability:
A polar surface area (PSA) of 140 Ų or less. nih.gov
10 or fewer rotatable bonds. ni.ac.rs
For this compound, we can predict its compliance with these rules based on its structure. While specific pre-calculated values for this exact compound were not all available, data for structurally similar compounds can provide an estimation. For instance, a related compound, 6-(p-tolyl)pyridazine-3(2H)-thione, has a LogP of 3.11461, 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond, all of which are well within the limits of Lipinski's and Veber's rules. chemscene.com
Table 1: Predicted Oral Bioavailability Parameters for this compound and Related Compounds
| Parameter | This compound (Predicted) | 6-(p-tolyl)pyridazine-3(2H)-thione chemscene.com | Lipinski's Rule ni.ac.rsetflin.com | Veber's Rule ni.ac.rs |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 185.23 | 202.28 | ≤ 500 | - |
| LogP | ~3 | 3.11461 | ≤ 5 | - |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 | - |
| Hydrogen Bond Acceptors | 3 | 2 | ≤ 10 | - |
| Rotatable Bonds | 1 | 1 | - | ≤ 10 |
| Polar Surface Area (Ų) | ~50 | 28.68 | - | ≤ 140 |
Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a compound is. This assessment is often based on the compound's physicochemical properties and its similarity to known drugs. Several computational models and scoring functions are used to predict drug-likeness.
The concept of drug-likeness is often intertwined with the rules for oral bioavailability. vulcanchem.com Compounds that adhere to Lipinski's and Veber's rules are generally considered to have good drug-like properties. Based on the predicted parameters for this compound, it is expected to have a favorable drug-likeness profile.
Aqueous solubility is a critical factor for drug absorption and distribution. Poor solubility can lead to low bioavailability and formulation challenges. Computational models can predict the solubility of a compound based on its structure.
The extent to which a drug binds to plasma proteins, such as human serum albumin, can significantly affect its distribution, metabolism, and excretion. nih.gov High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.
Computational methods are available to predict the percentage of plasma protein binding. nih.gov ADMET profiling of various compounds, including those with pyridazine scaffolds, often includes predictions for plasma protein binding. ijpsr.com For instance, the ADMETSAR 2.0 web server is a tool that can be used to predict such parameters. ijpsr.com While a specific prediction for this compound is not available in the provided search results, its physicochemical properties, particularly its lipophilicity (logP), will be a key determinant of its plasma protein binding affinity.
Pharmacokinetics and Metabolism
Metabolic Stability Assessment (in vitro microsomal stability)
The metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance. In vitro assays using liver microsomes are a standard method for this assessment. These subcellular fractions contain a high concentration of phase I metabolic enzymes, such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.
The replacement of a tolyl moiety with an aminopyridine has been noted in some contexts to potentially enhance metabolic stability. nih.gov This suggests that the metabolic profile of 6-(m-Tolyl)pyridazin-3-amine would be influenced by the interplay between the tolyl group and the aminopyridazine core.
To illustrate the type of data generated from such an assay, a hypothetical in vitro metabolic stability assessment of this compound in human liver microsomes is presented in the table below.
| Time (minutes) | Parent Compound Remaining (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
From such data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the in vivo hepatic clearance of the compound.
Identification of Biotransformation Pathways
Biotransformation is the process by which a drug is chemically altered in the body, typically leading to more water-soluble metabolites that can be easily excreted. The pyridazine (B1198779) ring and the m-tolyl group of this compound represent potential sites for metabolic reactions.
Based on the metabolism of other pyridazine and aromatic compounds, several biotransformation pathways can be postulated for this compound:
Oxidation: The tolyl group is susceptible to oxidation of the methyl group to form a benzyl (B1604629) alcohol derivative, which can be further oxidized to an aldehyde and then a carboxylic acid. Hydroxylation of the aromatic ring is also a common metabolic pathway. The pyridazine ring itself can undergo oxidation. acs.org
Conjugation: The amino group on the pyridazine ring and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
N-acetylation: The primary amino group could also be a substrate for N-acetyltransferases.
Studies on related pyridazine derivatives have identified various metabolites. For example, the metabolism of 3-hydrazino-6-[bis-(2-hydroxyethyl)amino]pyridazine in rats yielded metabolites resulting from isopropoxylation, de-hydrazination, and cyclization. nih.gov While the specific biotransformation pathways for this compound need to be experimentally determined, the following table provides a hypothetical overview of potential metabolites that could be identified through techniques like liquid chromatography-mass spectrometry (LC-MS).
| Metabolic Reaction | Potential Metabolite | Postulated Site of Metabolism |
|---|---|---|
| Methyl Oxidation | (3-(6-aminopyridazin-3-yl)phenyl)methanol | m-tolyl group |
| Aromatic Hydroxylation | 6-(4-hydroxy-3-methylphenyl)pyridazin-3-amine | m-tolyl group |
| Ring Hydroxylation | This compound-N-oxide | pyridazine ring |
| N-Glucuronidation | N-(6-(m-tolyl)pyridazin-3-yl)-β-D-glucopyranuronamine | amino group |
| N-Acetylation | N-(6-(m-tolyl)pyridazin-3-yl)acetamide | amino group |
Irreversible Binding to Proteins
The formation of covalent bonds between a drug or its reactive metabolites and cellular macromolecules, such as proteins, is known as irreversible binding. This can sometimes lead to idiosyncratic drug toxicities. The potential for this compound to form reactive metabolites that can bind irreversibly to proteins is an important aspect of its safety assessment.
The chemical structure of this compound, with its aromatic and heterocyclic rings, could potentially be metabolized to electrophilic intermediates capable of reacting with nucleophilic residues on proteins. For instance, oxidation of the pyridazine or tolyl ring could generate epoxides or other reactive species. acs.org
The assessment of irreversible binding is typically conducted in vitro using radiolabeled compounds incubated with liver microsomes in the presence and absence of trapping agents like glutathione. The extent of covalent binding to microsomal proteins is then quantified.
Below is a hypothetical data table illustrating the results of an in vitro irreversible binding assay for this compound.
| Incubation Condition | Covalent Binding (pmol equivalent/mg protein) |
|---|---|
| NADPH-generating system | 25.3 |
| Without NADPH-generating system | 2.1 |
| With Glutathione (GSH) | 5.8 |
The data in this hypothetical table would suggest that the binding is metabolism-dependent (as it is significantly higher in the presence of an NADPH-generating system) and that some of the reactive metabolites can be trapped by glutathione, indicating a potential detoxification pathway.
Conclusion and Future Directions
Summary of Key Research Findings on 6-(m-Tolyl)pyridazin-3-amine and its Analogs
Research into this compound and its related structures has unveiled a diverse range of biological activities, highlighting their potential as versatile therapeutic agents. The core pyridazine (B1198779) structure has been functionalized in numerous ways, leading to compounds with potent and varied pharmacological profiles. echemcom.com
Key findings from various studies include:
Anticancer Activity: A notable area of success for pyridazine analogs is in oncology. For instance, N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives have been synthesized and identified as potent inhibitors of Jumonji domain-containing 6 (JMJD6), a target implicated in breast cancer. nih.gov One such analog, compound A29, not only binds effectively to JMJD6 but also upregulates p53 and its downstream effectors, inducing apoptosis and cell cycle arrest in breast cancer cells. nih.gov Furthermore, this compound demonstrated significant tumor growth inhibition in in-vivo models. nih.gov Other 3,6-disubstituted pyridazine derivatives have shown efficacy against various human cancer cell lines by targeting cyclin-dependent kinase 2 (CDK2). nih.gov
Anti-diabetic Potential: Analogs such as triazolo-pyridazine-6-yl-substituted piperazines, derived from 6-chloro-3-(m-tolyl)- nih.govontosight.aitriazolo[4,3-b]pyridazine, have been evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of diabetes. researchgate.net These compounds exhibited strong inhibitory potential in both in-silico and in-vitro assays, alongside excellent antioxidant and insulinotropic activity. researchgate.net
Cardiovascular Effects: Certain 6-aryl-pyridazinone derivatives have been investigated for their vasorelaxant properties, suggesting potential applications as antihypertensive agents. nih.govnih.gov These compounds have shown potent activity compared to reference standards like hydralazine (B1673433). nih.gov
Neuroprotective Roles: The pyridazine scaffold has been explored for its potential in treating neurodegenerative diseases like Alzheimer's. samipubco.com Structure-activity relationship (SAR) studies on 3-amino-6-phenylpyridazines revealed that modifications, such as the introduction of a lipophilic group at the C-5 position, can lead to highly potent and selective acetylcholinesterase (AChE) inhibitors. samipubco.com
Other Therapeutic Areas: The versatility of the pyridazine core is further demonstrated by its activity as an NPBWR1 antagonist (implicated in pain and eating disorders), in treating visceral leishmaniasis, and as anticonvulsant, anti-inflammatory, and antimicrobial agents. ontosight.ainih.govacs.orgnih.govscielo.br
The synthesis of these diverse analogs often involves multi-step reactions, starting from precursors like 3,6-dichloropyridazine (B152260) or by constructing the pyridazine ring from 1,4-dicarbonyl compounds and hydrazine (B178648). researchgate.netresearchgate.net
Table 1: Summary of Biological Activities of this compound Analogs
| Therapeutic Area | Target/Mechanism | Example Analog Class | Reference(s) |
|---|---|---|---|
| Anticancer | JMJD6 Inhibition | N-(1-(6-(phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amines | nih.gov |
| CDK2 Inhibition | 3,6-disubstituted pyridazines | nih.gov | |
| Anti-diabetic | DPP-4 Inhibition | Triazolo-pyridazine-6-yl-substituted piperazines | researchgate.net |
| Cardiovascular | Vasorelaxation | 6-(4-substitutedphenyl)-3-pyridazinones | nih.govnih.gov |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | 3-amino-6-phenylpyridazines | samipubco.com |
| Anti-inflammatory | NPBWR1 Antagonism | 5-chloro-4-phenoxy-2-tolyl-pyridazin-3(2H)-ones | nih.gov |
| Anti-infective | Leishmania Inhibition | 2-(Pyridin-2-yl)-3-(m-tolyl)-pyrrolo[1,2-a]imidazoles | acs.orgnih.gov |
Remaining Challenges in Drug Development
Despite the promising research findings, several challenges must be addressed to translate these compounds into clinically approved drugs.
Optimizing Potency and Selectivity: While many potent compounds have been identified, achieving high selectivity for the intended biological target over off-targets remains a critical challenge. For example, in the development of kinase inhibitors, selectivity is crucial to minimize side effects arising from the inhibition of other kinases.
Pharmacokinetic Profile (ADMET): The drug-likeness of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, is a major hurdle. Issues such as poor solubility, unfavorable metabolic pathways, or unforeseen toxicity can halt the development of an otherwise potent compound. frontiersin.org While some in-silico studies have shown promising ADMET profiles for certain pyridazinone derivatives, these need to be validated through extensive in-vitro and in-vivo testing. nih.govnih.gov
In Vivo Efficacy and Safety: Demonstrating efficacy in animal models of disease is a crucial step that does not always correlate with in-vitro activity. Furthermore, long-term safety and toxicity studies are required to ensure a compound's suitability for human use.
Understanding the Mechanism of Action: For many of these analogs, the precise molecular mechanism of action is not fully elucidated. A deeper understanding is necessary for rational drug design and to predict potential side effects or resistance mechanisms.
Proposed Future Research Avenues
To overcome the existing challenges and fully exploit the therapeutic potential of the this compound scaffold, future research should focus on several key areas.
Future synthetic efforts should be guided by comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the core structure at various positions, it is possible to enhance potency and fine-tune selectivity. For example, SAR studies on AChE inhibitors showed that substituting the C-6 phenyl ring and introducing lipophilic groups at the C-5 position were critical for activity. samipubco.com Computational methods, such as molecular docking and 3D-QSAR, can be invaluable in rationally designing new derivatives with improved binding affinity and selectivity for their targets. researchgate.netnih.gov The goal is to identify novel scaffolds, like the one reported for JMJD6 inhibitors, that offer improved therapeutic profiles. nih.gov
The wide range of biological activities already discovered for pyridazine analogs suggests that their therapeutic potential is not yet fully realized. scispace.com High-throughput screening of existing and novel pyridazine libraries against a broad panel of biological targets could uncover entirely new applications. Given the structural similarities to known pharmacophores, these compounds could be investigated for activity against targets in areas such as viral diseases, parasitic infections beyond leishmaniasis, and other metabolic disorders.
A deeper dive into the molecular mechanisms is crucial. Advanced techniques should be employed to understand how these ligands interact with their target proteins.
Biophysical and Biochemical Assays: Detailed enzyme kinetics and binding assays can provide quantitative data on potency and selectivity.
Structural Biology: Obtaining X-ray crystal structures of the compounds bound to their protein targets would provide invaluable insight into the specific molecular interactions, guiding the rational design of more potent and selective inhibitors.
Cell-Based Assays: Utilizing advanced cell-based assays, such as cell cycle analysis and apoptosis assays, can help to confirm the mechanism of action in a more biologically relevant context. nih.govnih.gov
For the most promising lead compounds, a clear pathway to clinical development must be established. This involves:
Preclinical Studies: Rigorous preclinical evaluation in relevant animal models to establish proof-of-concept, determine efficacious dosing regimens, and perform detailed safety pharmacology and toxicology studies. The in-vivo success of the JMJD6 inhibitor A29 provides a strong precedent for this step. nih.gov
Formulation Development: Addressing challenges like poor solubility through advanced formulation strategies to ensure adequate bioavailability for oral or other routes of administration. frontiersin.org
Clinical Trials: Ultimately, the goal is to move lead candidates into Phase I, II, and III clinical trials to evaluate their safety and efficacy in humans. This requires a multidisciplinary effort and significant investment.
Compound Index
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Core compound of interest |
| 6-chloro-3-(m-tolyl)- nih.govontosight.aitriazolo[4,3-b]pyridazine | Synthetic precursor for DPP-4 inhibitors researchgate.net |
| Triazolo-pyridazine-6-yl-substituted piperazines | DPP-4 inhibitors for diabetes researchgate.net |
| N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine | Class of JMJD6 inhibitors for breast cancer nih.gov |
| 3,6-disubstituted pyridazines | Class of CDK2 inhibitors for cancer nih.gov |
| 6-Aryl-pyridazinones | Class of compounds with vasorelaxant properties nih.gov |
| 3-amino-6-phenylpyridazines | Class of acetylcholinesterase inhibitors samipubco.com |
| 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | NPBWR1 antagonist nih.gov |
| 2-(Pyridin-2-yl)-3-(m-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Compound with activity against visceral leishmaniasis acs.orgnih.gov |
| Hydralazine | Reference standard for vasorelaxant activity nih.gov |
Q & A
Q. How can researchers align their study of this compound with broader theoretical paradigms in medicinal chemistry?
Q. What ethical guidelines apply when publishing contradictory or inconclusive data on this compound?
- Methodological Answer :
- Transparency : Disclose all raw data (e.g., NMR spectra, assay protocols) in supplementary materials .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like PubChem or Zenodo .
- Conflict of Interest : Declare funding sources and potential biases in methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
